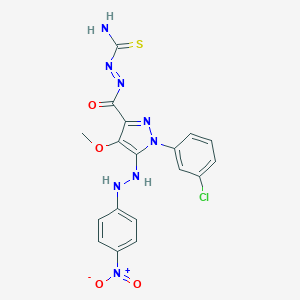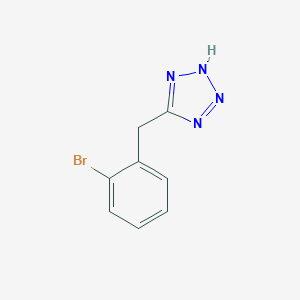
3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol” is a chemical compound with the CAS Number: 182057-85-8. It has a molecular weight of 257.33 . The compound is solid in its physical form .
Molecular Structure Analysis
The IUPAC name for this compound is 3-amino-3-[4-(benzyloxy)phenyl]-1-propanol . The Inchi Code for this compound is 1S/C16H19NO2/c17-16(10-11-18)14-6-8-15(9-7-14)19-12-13-4-2-1-3-5-13/h1-9,16,18H,10-12,17H2 .
Physical And Chemical Properties Analysis
The compound has a melting point range of 106 - 108 degrees Celsius .
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol: derivatives have been studied for their potential as EGFR kinase inhibitors . These compounds have shown promising antiproliferative activities against various human cancer cell lines, including breast cancer (MCF-7), non-small lung tumor (A549), colon cancer (HCT-116), and cervical cancer (SiHa). One derivative, in particular, demonstrated potent inhibitory effects on EGFR kinase and induced apoptosis in cancer cells .
Antifungal Applications
Derivatives of this compound have been synthesized and screened for their antifungal properties. The studies revealed that these compounds possess fungistatic activity against a range of yeast and filamentous fungal pathogens, indicating their potential use in developing new antifungal agents .
Material Science
The benzyloxyphenol moiety, a component of 3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol , has been utilized in the synthesis of various materials. For instance, it has been used to create bis(4-benzyloxyphenoxy)phenyl phosphine oxide, indicating its utility in material science applications .
Therapeutic Importance
The compound’s structure includes a thiophene moiety, which is known for its wide range of therapeutic properties. Thiophene derivatives are effective in biological and physiological functions, such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, and more. This highlights the therapeutic importance of 3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol in medicinal chemistry .
Synthesis of Hetaryl-Azophenol Dyes
3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol: has been used in the preparation of hetaryl-azophenol dyes. These dyes are synthesized via heterocyclic amines in nitrosyl sulphuric acid, demonstrating the compound’s role in dye synthesis .
Molecular Docking Studies
The compound has been the subject of molecular docking studies to understand its binding affinity and interactions with biological targets. These studies are crucial for drug design and development, as they provide insights into the compound’s potential as a lead molecule for therapeutic applications .
Safety and Hazards
Wirkmechanismus
Mode of Action
It’s known that the compound can undergo reactions at the benzylic position . This suggests that it might interact with its targets through nucleophilic substitution or free radical bromination .
Biochemical Pathways
Similar compounds have been used in the synthesis of unnatural tripeptides, which can enhance the antimicrobial activity against certain bacteria . This suggests that the compound might be involved in the modulation of peptide synthesis pathways.
Pharmacokinetics
The compound’s molecular weight (25733 g/mol) and structure suggest that it could be well-absorbed and distributed in the body .
Result of Action
A related compound has shown potent antiproliferative results against certain cancer cell lines, suggesting potential anticancer activity .
Action Environment
The compound is recommended to be stored under inert gas at room temperature , suggesting that it might be sensitive to oxygen and temperature changes. The compound’s stability, efficacy, and action could be influenced by these environmental factors .
Eigenschaften
IUPAC Name |
3-amino-3-(4-phenylmethoxyphenyl)propan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c17-16(10-11-18)14-6-8-15(9-7-14)19-12-13-4-2-1-3-5-13/h1-9,16,18H,10-12,17H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTGQQRZGPYYPNY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(CCO)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30391599 |
Source


|
| Record name | 3-Amino-3-[4-(benzyloxy)phenyl]propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30391599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol | |
CAS RN |
182057-85-8 |
Source


|
| Record name | 3-Amino-3-[4-(benzyloxy)phenyl]propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30391599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














